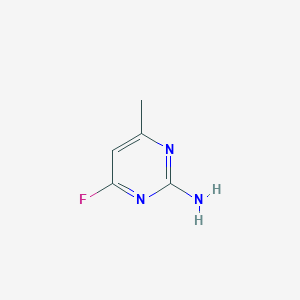

4-Fluoro-6-methylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPGFPPTBCSESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298091 | |

| Record name | 4-Fluoro-6-methyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18260-81-6 | |

| Record name | 4-Fluoro-6-methyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18260-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-6-methyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Emergence of 4-Fluoro-6-methylpyrimidin-2-amine: A Keystone Intermediate in Modern Drug Discovery

Abstract

This in-depth technical guide delves into the synthetic pathways and the pivotal role of 4-Fluoro-6-methylpyrimidin-2-amine, a cornerstone heterocyclic building block in contemporary medicinal chemistry. We will provide a comprehensive examination of its synthesis, highlighting the critical chlorination and subsequent nucleophilic aromatic substitution (SNAr) fluorination steps. The causality behind the selection of reagents and reaction conditions will be thoroughly explored, offering field-proven insights for researchers and drug development professionals. Furthermore, this guide will illuminate the discovery of this compound, not as an isolated event, but as a consequence of the burgeoning field of kinase inhibitor development, where the aminopyrimidine scaffold has proven to be a "privileged" structure.

Introduction: The Rise of Fluorinated Pyrimidines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The pyrimidine nucleus, a fundamental component of nucleobases, is a recurring motif in a vast number of therapeutic agents due to its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions within the hinge region of protein kinases.[1][2] Consequently, fluorinated aminopyrimidine scaffolds, such as this compound, have emerged as highly sought-after intermediates in the quest for potent and selective kinase inhibitors for the treatment of diseases like cancer.[3][4]

This guide will provide a detailed technical overview of the synthesis of this compound and contextualize its importance within the broader landscape of drug discovery.

The Synthetic Blueprint: A Two-Act Play of Chlorination and Fluorination

The synthesis of this compound is a robust and efficient two-step process commencing from the readily available 2-amino-4-hydroxy-6-methylpyrimidine (also known as 6-methylisocytosine). The overall synthetic transformation is depicted below:

Caption: Overall synthetic scheme for this compound.

Act I: The Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine

The initial and crucial step is the conversion of the hydroxyl group of 2-amino-4-hydroxy-6-methylpyrimidine into a chloro group, a superior leaving group for the subsequent nucleophilic substitution. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Causality of Experimental Choices:

-

Choice of Chlorinating Agent: Phosphorus oxychloride is a powerful and cost-effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups. Its efficacy in this context is well-documented.

-

Reaction Conditions: The reaction is carried out under reflux conditions to ensure the reaction goes to completion. The homogeneity of the reaction mixture is a visual indicator of the reaction's progress.

-

Work-up Procedure: The excess phosphorus oxychloride, being a volatile and corrosive liquid, is removed under vacuum. The subsequent quenching with ice water and neutralization with a base like ammonia is a standard and critical procedure to safely handle the reaction mixture and precipitate the product.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

-

To 35 mL of freshly distilled phosphorus oxychloride, add 6 g of 2-amino-4-hydroxy-6-methylpyrimidine.

-

Heat the mixture to reflux until a homogenous solution is obtained.

-

After the reaction is complete, remove the excess phosphorus oxychloride under reduced pressure.

-

Carefully cool the residue and quench by adding it to ice water.

-

Neutralize the mixture to a pH of 8 using a 25% ammonia solution.

-

Filter the resulting precipitate and wash thoroughly with water.

-

Recrystallize the crude product from 50% ethanol to yield pure 2-amino-4-chloro-6-methylpyrimidine.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4-hydroxy-6-methylpyrimidine | [5] |

| Reagent | Phosphorus oxychloride | |

| Yield | 54% | |

| Melting Point | 188 °C |

Act II: The Halex Reaction - Introducing Fluorine

The second and final step is the nucleophilic aromatic substitution of the chloro group with a fluoro group. The Halex reaction is an industrially significant process for this type of transformation, particularly for electron-deficient aromatic and heteroaromatic systems.[6]

Causality of Experimental Choices:

-

Fluorinating Agent: Anhydrous potassium fluoride (KF) is a common and cost-effective source of fluoride ions for the Halex reaction. It is crucial that the KF is anhydrous, as the presence of water can lead to side reactions and reduced yields.

-

Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is essential. These solvents are capable of solvating the potassium cation, thereby increasing the nucleophilicity of the fluoride anion.

-

Temperature: The Halex reaction typically requires elevated temperatures (150-250 °C) to overcome the activation energy of the C-Cl bond cleavage and facilitate the substitution.

-

Phase Transfer Catalyst (Optional but Recommended): The efficiency of the Halex reaction can often be improved by the addition of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt. These catalysts facilitate the transfer of the fluoride anion from the solid phase (KF) to the organic phase where the substrate is dissolved.

Experimental Protocol: Synthesis of this compound (A Representative Halex Protocol)

-

In a reaction vessel equipped with a condenser and a magnetic stirrer, combine 2-amino-4-chloro-6-methylpyrimidine, anhydrous potassium fluoride (2-3 equivalents), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the reaction mixture to 180-200 °C and maintain this temperature with vigorous stirring for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

The "Discovery" of a Key Intermediate: A Tale of Kinase Inhibitors

The discovery of this compound is not attributed to a singular serendipitous event but rather to its emergence as a critical building block in the rational design of protein kinase inhibitors. The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors, owing to its ability to form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition.[3][7]

The development of potent and selective inhibitors for kinases such as Polo-like kinase 4 (PLK4) and Aurora kinases, which are often overexpressed in various cancers, has been a major focus of anticancer drug discovery.[3][8] In the process of optimizing lead compounds, medicinal chemists have systematically explored substitutions on the pyrimidine ring to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a fluorine atom at the 4-position of the 2-aminopyrimidine core has proven to be a particularly advantageous modification.

The rationale behind this strategic fluorination includes:

-

Modulation of Electronic Properties: The strongly electron-withdrawing nature of the fluorine atom can influence the pKa of the 2-amino group and the overall electron distribution of the pyrimidine ring, which can fine-tune the hydrogen bonding interactions with the kinase hinge.

-

Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation, thereby potentially increasing the in vivo half-life of the drug.

-

Enhanced Binding Affinity: The introduction of fluorine can lead to favorable orthogonal multipolar interactions with the protein target, contributing to enhanced binding affinity.

Thus, the "discovery" of this compound is intrinsically linked to the synthesis and evaluation of libraries of aminopyrimidine-based kinase inhibitors, where its utility as a key intermediate became apparent.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 4-Fluoro-6-methylpyrimidin-2-amine Chemical Structure Elucidation

An In-depth Technical Guide for a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, field-proven framework for the structural elucidation and purity assessment of 4-Fluoro-6-methylpyrimidin-2-amine, a key building block in modern medicinal chemistry. Moving beyond a simple recitation of analytical techniques, this document details the causality behind experimental choices, presenting an integrated strategy that leverages Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and chromatographic methods. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity. This guide is intended to empower researchers and drug development professionals to confidently and accurately characterize this and similar heterocyclic compounds.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules.[1][2][3] The subject of this guide, this compound, is a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Its precise structure—the specific arrangement of the fluoro, methyl, and amine substituents on the pyrimidine ring—is paramount to its reactivity and its ability to form the intended final active pharmaceutical ingredient (API).

Erroneous structural assignment or failure to detect critical impurities can lead to failed syntheses, inactive compounds, or unforeseen toxicological profiles. Therefore, a robust, multi-technique approach to structural elucidation is not merely an academic exercise but a fundamental requirement for successful drug development. This guide outlines an authoritative workflow for the unambiguous confirmation of the molecular structure of this compound and the rigorous assessment of its purity.

Foundational Analysis: Physicochemical Properties and Molecular Structure

Before delving into complex spectroscopic analysis, a foundational understanding of the target molecule is essential.

-

Molecular Formula: C₅H₆FN₃

-

Molecular Weight: 126.12 g/mol

-

Core Structure: A pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms.

-

Key Functional Groups:

-

Primary Amine (-NH₂): Located at the C2 position.

-

Fluorine (-F): A halogen substituent at the C4 position.

-

Methyl (-CH₃): An alkyl group at the C6 position.

-

Aromatic Proton (-H): A single proton at the C5 position.

-

The presence and specific location of these groups give rise to characteristic signals in various analytical techniques, which we will leverage for confirmation.

Spectroscopic Structure Elucidation: A Multi-Technique Approach

No single technique is sufficient for unambiguous structure determination. True confidence is achieved by integrating complementary data from NMR, MS, and FTIR, where each method interrogates a different aspect of the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution, providing detailed information about the chemical environment of individual atoms and their connectivity.[1][4]

Causality: Proton NMR reveals the number of distinct proton environments, their electronic shielding, and their proximity to other protons. For this compound, we expect to identify signals corresponding to the amine, the aromatic ring, and the methyl group.

Expected Spectral Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| -NH₂ (Amine) | 5.0 - 6.5 | Broad Singlet | 2H | Chemical shift is solvent-dependent and may exchange with D₂O. |

| -CH (Aromatic) | 6.0 - 6.5 | Singlet (or narrow doublet due to ⁴J(H,F)) | 1H | The sole proton on the pyrimidine ring. |

| -CH₃ (Methyl) | 2.2 - 2.5 | Singlet (or narrow doublet due to ⁵J(H,F)) | 3H | Aligned with a typical methyl group on an aromatic ring. |

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and slow the exchange of amine protons.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Acquire a standard ¹H spectrum over a range of 0-12 ppm.

-

Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the -NH₂ protons should disappear or significantly diminish, confirming its assignment.

-

Causality: ¹³C NMR provides a map of the carbon framework of the molecule.[1] The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of its attached atoms (N, F). The coupling between carbon and fluorine (¹J(C,F), ²J(C,F), etc.) is a definitive marker for the position of the fluorine atom.

Expected Spectral Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | C-F Coupling | Notes |

|---|---|---|---|

| C4 (C-F) | 165 - 175 | Large ¹J(C,F) (~200-250 Hz) | The direct attachment to fluorine causes a large downfield shift and a strong one-bond coupling. |

| C2 (C-NH₂) | 160 - 165 | Small ³J(C,F) | Attached to two nitrogen atoms. |

| C6 (C-CH₃) | 155 - 160 | Small ²J(C,F) | Attached to nitrogen and adjacent to the methyl group. |

| C5 (C-H) | 100 - 110 | Small ³J(C,F) | The only carbon attached to a hydrogen. |

| -CH₃ (Methyl) | 20 - 25 | Small ⁴J(C,F) | Typical range for a methyl group on a heteroaromatic ring. |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-200 ppm is appropriate. Increased scan numbers may be required due to the low natural abundance of ¹³C.

Causality: For a fluorinated compound, ¹⁹F NMR is a simple yet powerful experiment. It directly observes the fluorine nucleus, providing a highly sensitive and unambiguous confirmation of its presence and electronic environment.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition: Acquire a standard ¹⁹F spectrum. A single signal is expected. The chemical shift should be referenced against a known standard (e.g., CFCl₃).

Mass Spectrometry (MS) – Molecular Weight and Formula Verification

Causality: MS provides the exact mass of the molecule, which is one of the most definitive pieces of evidence for its chemical formula. The fragmentation pattern offers corroborating evidence for the structure by revealing stable fragments of the parent molecule.

Experimental Protocol:

-

Technique Selection: Electrospray Ionization (ESI) is suitable for this polar molecule, typically producing a protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used and will provide more extensive fragmentation.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement.

-

Data Analysis:

-

Molecular Ion: For C₅H₆FN₃, the expected monoisotopic mass is 126.0573. The high-resolution mass measurement should be within 5 ppm of this value. The protonated ion [M+H]⁺ would appear at m/z 127.0651.

-

Fragmentation: Common fragmentation pathways for pyrimidines include the loss of HCN or cleavage of substituent groups. The presence of fluorine will influence fragmentation, and fragments containing fluorine will be readily identifiable.[5][6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy – Functional Group Identification

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[2][3] It serves as a rapid and effective method to confirm the presence of the amine, methyl, and aromatic ring functionalities.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H Stretch | Methyl (-CH₃) & Aromatic C-H |

| ~1650 | N-H Scissoring | Primary Amine (-NH₂) |

| 1550 - 1620 | C=N and C=C Ring Stretch | Pyrimidine Ring |

| 1000 - 1400 | C-F Stretch | Fluoro-aromatic |

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Instrument: A standard FTIR spectrometer.

-

Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

-

Validation: The presence of strong N-H stretching bands confirms the amino group, while the C-F stretch confirms the halogen's presence.[2][7]

Chromatographic Purity Assessment

While spectroscopy confirms the structure, chromatography quantifies its purity. For pharmaceutical intermediates, purity is not negotiable. Both HPLC and GC are powerful separation techniques, with the choice depending on the analyte's properties and the potential impurities.[8]

High-Performance Liquid Chromatography (HPLC) – The Primary Purity Tool

Causality: HPLC is the gold standard for the analysis of non-volatile and thermally stable organic molecules like this compound.[9] It excels at separating the main compound from non-volatile impurities (e.g., starting materials, byproducts, degradation products).

Experimental Protocol:

-

Instrument: HPLC system with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard starting point.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid, is typically effective.

-

Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyrimidine ring strongly absorbs (e.g., 254 nm or 270 nm).

-

Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) – A Complementary Technique for Volatiles

Causality: While HPLC is primary, GC is invaluable for detecting and quantifying volatile impurities, particularly residual solvents (e.g., hexane, ethyl acetate, THF) from the synthesis and purification process.[8] Regulatory guidelines strictly limit the presence of such solvents in pharmaceutical products.

Experimental Protocol:

-

Instrument: GC system with a Flame Ionization Detector (FID). Headspace analysis is often employed for residual solvent testing.

-

Column: A polar capillary column (e.g., DB-WAX or equivalent).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An oven temperature gradient (e.g., start at 40°C, ramp to 220°C) to separate solvents based on their boiling points.

-

Validation: The method should be validated for specificity, linearity, and accuracy for any expected residual solvents.

An Integrated Analytical Workflow

A logical, phased approach ensures both efficiency and rigor. The following workflow demonstrates how these techniques are synergistically applied for a comprehensive characterization.

Caption: Integrated workflow for the complete characterization of this compound.

This workflow illustrates the logical progression from a preliminary purity check to definitive structural confirmation and final quality control testing.

Logical Confirmation Diagram

The final structural assignment is not based on a single piece of data but on the convergence of all evidence.

Caption: Convergence of analytical data to confirm the final molecular structure.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, integrated analytical chemistry strategy. By combining the detailed connectivity map from NMR, the definitive molecular formula from high-resolution MS, the functional group fingerprint from FTIR, and the quantitative purity assessment from HPLC and GC, we can achieve an unambiguous and trustworthy characterization. This multi-faceted approach ensures the quality, safety, and efficacy of the materials that form the foundation of next-generation pharmaceuticals, providing the authoritative grounding required for confident decision-making in research and development.

References

- BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Purity Assessment of 5-Cyanopentanamide.

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: Journal of Advanced Research, 4(2), 1-5.

- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.

- Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28, 2385-2387.

- Arjunan, V., Santhanam, R., & Mohan, S. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.

- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.

- MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.

- Gouda, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5009.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

- Agilent Technologies. (n.d.). Purity and Impurity Analysis.

- BenchChem. (2024). Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities.

- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. NAVAL WEAPONS CENTER CHINA LAKE CA.

- Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Journal of General Chemistry, 71(8), 1229-1249.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Axion Labs. (2021). How are HPLC and GC used in the pharmaceutical industry?. YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. ijirset.com [ijirset.com]

- 8. youtube.com [youtube.com]

- 9. ijpsjournal.com [ijpsjournal.com]

Spectroscopic Characterization of 4-Fluoro-6-methylpyrimidin-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 4-Fluoro-6-methylpyrimidin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established scientific principles and supported by comparative data from analogous structures, ensuring a robust and reliable resource for the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyrimidine, a class of compounds of significant interest in medicinal chemistry. The accurate interpretation of its spectroscopic data is crucial for confirming its identity, purity, and for understanding its electronic and structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show three distinct signals corresponding to the amine protons, the aromatic proton on the pyrimidine ring, and the methyl group protons.

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -NH₂ | 4.5 - 5.5 (broad singlet) |

| -CH (ring) | 6.0 - 6.5 (singlet) |

| -CH₃ | 2.2 - 2.5 (singlet) |

Interpretation of the ¹H NMR Spectrum:

-

Amine Protons (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet in the range of 4.5-5.5 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Aromatic Proton (-CH): The single proton on the pyrimidine ring is anticipated to resonate as a singlet between 6.0 and 6.5 ppm. Its chemical shift is influenced by the electron-withdrawing effects of the nitrogen atoms and the fluorine atom.

-

Methyl Protons (-CH₃): The three protons of the methyl group will give rise to a sharp singlet at approximately 2.2-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the presence of the fluorine atom, C-F coupling will be observed.

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-NH₂) | 160 - 165 |

| C4 (C-F) | 165 - 170 (large ¹JCF coupling) |

| C5 (C-H) | 100 - 105 |

| C6 (C-CH₃) | 165 - 170 |

| -CH₃ | 20 - 25 |

Interpretation of the ¹³C NMR Spectrum:

-

C2 and C6: The carbons attached to the nitrogen atoms (C2 and C6) are expected to have chemical shifts in the range of 160-170 ppm.

-

C4: The carbon atom bonded to the fluorine atom (C4) will also appear in the downfield region (165-170 ppm) and will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet.

-

C5: The carbon atom bonded to the hydrogen (C5) will be the most upfield of the ring carbons, with an expected chemical shift between 100 and 105 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will resonate in the aliphatic region, around 20-25 ppm.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted IR Data | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N stretch (ring) | 1600 - 1650 |

| C=C stretch (ring) | 1550 - 1600 |

| N-H bend (amine) | 1580 - 1650 |

| C-F stretch | 1000 - 1200 |

Interpretation of the IR Spectrum:

-

N-H Stretching: A primary amine will typically show two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1]

-

C-H Stretching: The aromatic C-H stretch will appear above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group will be just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1550-1650 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the primary amine is expected to appear in the 1580-1650 cm⁻¹ range.[1]

-

C-F Stretching: A strong absorption band corresponding to the C-F stretch is predicted in the 1000-1200 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder or clean ATR crystal.

-

Collect the sample spectrum and ratio it against the background.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Predicted Mass Spectrometry Data | |

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 127.06 |

| [M-HCN]⁺ | 100.05 |

| [M-CH₃]⁺ | 112.05 |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₅H₆FN₃), which is approximately 127.06.

-

Fragmentation: Common fragmentation pathways for pyrimidines include the loss of HCN. Therefore, a fragment ion at m/z 100.05 is plausible. Loss of the methyl group would result in a fragment at m/z 112.05.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or gas chromatography-mass spectrometry (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-200).

Visualizations

Caption: Molecular Structure of this compound.

Caption: General workflow for spectroscopic analysis.

References

- Malpass, J. R. (1996). Heterocyclic Chemistry. Prentice Hall.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.[1]

Sources

An In-Depth Technical Guide to 2-Amino-4-chloro-6-methylpyrimidine: Properties, Synthesis, and Applications

A Note to the Researcher: Initial inquiries for "4-Fluoro-6-methylpyrimidin-2-amine" did not yield sufficient data from publicly available scientific literature or commercial sources, suggesting it is a rare or not well-characterized compound. This guide therefore focuses on the closely related and commercially available analogue, 2-Amino-4-chloro-6-methylpyrimidine (CAS No. 5600-21-5). This compound serves as an excellent, industrially relevant model for understanding the physicochemical characteristics and reactivity of 2-amino-4-halo-6-methylpyrimidine scaffolds, which are crucial intermediates in modern medicinal and agrochemical research.

Introduction

Pyrimidine derivatives are foundational scaffolds in the landscape of biologically active molecules and functional materials.[1] Their presence in the nucleobases of DNA and RNA underscores their fundamental role in biological systems. In synthetic chemistry, substituted pyrimidines are prized as "privileged structures" for their ability to interact with a wide range of biological targets. Among these, 2-Amino-4-chloro-6-methylpyrimidine stands out as a versatile and valuable intermediate.[1]

This technical guide offers a comprehensive exploration of 2-Amino-4-chloro-6-methylpyrimidine, designed for researchers, scientists, and drug development professionals. We will delve into its core physical and chemical properties, provide a detailed protocol for its synthesis, analyze its spectroscopic signature, and discuss its reactivity and key applications, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1]

Physicochemical Characteristics

2-Amino-4-chloro-6-methylpyrimidine is typically a white to light yellow crystalline solid.[2] Its key physical and chemical properties are summarized in the table below. Understanding these characteristics is paramount for its proper handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 5600-21-5 | [3][4] |

| Molecular Formula | C₅H₆ClN₃ | [4] |

| Molecular Weight | 143.57 g/mol | [4] |

| Appearance | White to light yellow crystalline powder/solid | [2][5] |

| Melting Point | 183-186 °C | [2][4][6][7][8] |

| Solubility | Insoluble in water; Soluble in acetic acid (50 mg/mL).[6][9] | [6][9] |

| Storage Conditions | Store in a dark, dry, well-ventilated place at room temperature.[6] | [6] |

Spectroscopic Analysis

The structural elucidation of 2-Amino-4-chloro-6-methylpyrimidine is confirmed through various spectroscopic techniques. A comprehensive analysis of its spectra has been reported, providing a clear fingerprint for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino protons, the methyl protons, and the lone aromatic proton on the pyrimidine ring. The amino protons (NH₂) typically appear as a broad singlet, the methyl protons (CH₃) as a sharp singlet, and the pyrimidine proton (CH) as a singlet in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, including the methyl carbon and the four unique carbons of the pyrimidine ring.[10]

Infrared (IR) Spectroscopy

The functional groups present in the molecule give rise to characteristic absorption bands in the IR spectrum.

-

N-H Stretching: The amino group (NH₂) will exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3100-3500 cm⁻¹.

-

C=N and C=C Stretching: The pyrimidine ring will show a series of complex stretching vibrations for the C=N and C=C bonds in the 1400-1650 cm⁻¹ region.

-

C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.

-

CH₃ Vibrations: The methyl group will show characteristic C-H stretching and bending vibrations.

A detailed vibrational analysis combining FTIR and FT-Raman spectra has been conducted to assign the fundamental modes of the molecule.

Synthesis and Purification

2-Amino-4-chloro-6-methylpyrimidine is commonly synthesized from its hydroxyl analogue, 2-amino-4-hydroxy-6-methylpyrimidine, via a chlorination reaction. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.[2][11]

Rationale for Synthetic Approach

The conversion of a hydroxypyrimidine to a chloropyrimidine is a crucial step that activates the 4-position of the ring for further modification. The hydroxyl group in the starting material exists in tautomeric equilibrium with its keto form (2-amino-6-methylpyrimidin-4-one), which is not a good leaving group for nucleophilic substitution. Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent, efficiently converting the C-O bond to a more labile C-Cl bond. This chloro substituent is an excellent leaving group, making the product a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions.[1]

Detailed Experimental Protocol

Reaction: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

Caption: General workflow for the synthesis of 2-Amino-4-chloro-6-methylpyrimidine.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, combine 6.0 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride in a round-bottom flask equipped with a magnetic stir bar.[2][11]

-

Heating: Attach a reflux condenser and heat the mixture under reflux with stirring. The reaction is typically complete when the solid starting material fully dissolves, resulting in a homogeneous solution.[2][11]

-

Quenching: After cooling the mixture to room temperature, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure. Caution: This step must be performed with care. The residue is then slowly poured onto a generous amount of crushed ice with vigorous stirring. This is a highly exothermic process.

-

Neutralization: The acidic aqueous mixture is carefully neutralized to a pH of approximately 8 using a 25% aqueous ammonia solution. This causes the product to precipitate out of the solution.[2][11]

-

Isolation: The resulting solid is collected by vacuum filtration and washed thoroughly with cold water to remove inorganic salts.[2]

-

Purification: The crude product can be purified by recrystallization from 50% aqueous ethanol to yield white to light yellow needle-like crystals.[2][11] The purified product is then dried to a constant weight.

Chemical Reactivity and Handling

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The key to the utility of 2-Amino-4-chloro-6-methylpyrimidine is the reactivity of the C4-chloro substituent. The pyrimidine ring is electron-deficient due to the presence of the two ring nitrogen atoms, which activates the chlorine atom at the 4-position towards nucleophilic attack. This makes the compound an excellent substrate for SNAr reactions.[1]

A wide variety of nucleophiles can be used to displace the chloride, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Caption: Reactivity of 2-Amino-4-chloro-6-methylpyrimidine in SNAr reactions.

Common nucleophiles include:

-

Alcohols/Phenols (O-Nucleophiles): To form 4-alkoxy or 4-aryloxy derivatives.

-

Thiols/Thiophenols (S-Nucleophiles): To form 4-alkylthio or 4-arylthio derivatives.

-

Amines (N-Nucleophiles): To form 4-amino derivatives, a common strategy in building kinase inhibitors and other drug candidates.[12]

Stability and Storage

The compound is stable under normal, recommended storage conditions.[9] It should be kept in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[6][13] It is incompatible with strong oxidizing agents and strong acids.[3][13]

Safety and Handling

As with all laboratory chemicals, proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] The compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[3] In case of contact, flush the affected area with plenty of water.

Applications in Medicinal Chemistry and Drug Discovery

The 2-aminopyrimidine scaffold is a cornerstone of modern drug discovery, particularly in the development of protein kinase inhibitors.[12] 2-Amino-4-chloro-6-methylpyrimidine provides a direct and efficient entry point for the synthesis of libraries of compounds for screening and lead optimization.

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors, such as Imatinib and Nilotinib, feature a 2-aminopyrimidine core that forms key hydrogen bond interactions with the hinge region of the kinase active site.[12] The "chloro" group at the 4-position of the title compound can be readily displaced by various aniline derivatives or other nitrogen-containing heterocycles to build molecules that target specific kinases involved in cancer and inflammatory diseases.[12]

-

Antiviral and Antimicrobial Agents: The pyrimidine ring is central to many antiviral and antimicrobial drugs. This intermediate can be used to synthesize novel derivatives for screening against a variety of pathogens.[1]

-

Agrochemicals: Beyond pharmaceuticals, this compound is a valuable intermediate for the agrochemical industry, contributing to the development of new herbicides and pesticides.[1] It is also known to act as a nitrification inhibitor, which can improve the efficiency of nitrogen-based fertilizers in soil.[2]

Conclusion

2-Amino-4-chloro-6-methylpyrimidine is a high-value, versatile chemical intermediate with significant applications in both industrial and academic research. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the activated 4-position for nucleophilic substitution make it an ideal building block for the creation of diverse chemical libraries. For scientists and researchers in drug discovery and materials science, a thorough understanding of this compound's characteristics and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics and functional materials.

References

-

The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Experimental 13C NMR spectrum of 2-Cl-6-MA. ResearchGate. Available from: [Link]

-

2-Amino-4-chloro-6-methylpyrimidine. PubChem. Available from: [Link]

- Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.

-

2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Available from: [Link]

- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.

-

Supramolecular Cocrystal of 2-Amino-4-Chloro-6-Methylpyrimidine with 4-Methylbenzoic Acid. Semantic Scholar. Available from: [Link]

-

Safety Data Sheet for 2-Amino-4,6-dichloropyrimidine. Carl Roth. Available from: [Link]

-

PYRIMIDINE, 2-ANILINO-4-CHLORO- 6-METHYL-, [FTIR] - Spectrum. Wiley SpectraBase. Available from: [Link]

-

Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange. Available from: [Link]

-

Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Available from: [Link]

-

2-Amino-4-chloro-6-methylpyrimidine. Alzchem Group. Available from: [Link]

-

2-Chloro-6-methylpyrimidin-4-amine. PubChem. Available from: [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. Available from: [Link]

-

Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Arkivoc. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-アミノ-4-クロロ-6-メチルピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. L06896.14 [thermofisher.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. AB174264 | CAS 5600-21-5 – abcr Gute Chemie [abcr.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 2-Amino-4-chloro-6-methylpyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. fishersci.com [fishersci.com]

"4-Fluoro-6-methylpyrimidin-2-amine" solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability of 4-Fluoro-6-methylpyrimidin-2-amine

Abstract

This technical guide provides a comprehensive framework for the evaluation of critical physicochemical properties of this compound, a novel heterocyclic amine of interest in pharmaceutical development. In the absence of established public data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically determine its aqueous solubility and chemical stability. The protocols herein are designed to generate the foundational data necessary for informed decisions in lead optimization, pre-formulation, and formulation development. We present field-proven methodologies for both kinetic and thermodynamic solubility assessment, alongside a robust strategy for stability profiling through forced degradation studies, as mandated by international regulatory guidelines. The causality behind experimental choices is elucidated to empower the scientist not just to perform, but to understand and adapt these protocols.

Introduction: The Imperative of Early-Stage Physicochemical Characterization

This compound is a fluorinated pyrimidine derivative with potential as a pharmacologically active agent. As with any new chemical entity (NCE), a thorough understanding of its fundamental physicochemical properties is a prerequisite for its advancement through the drug development pipeline. Solubility and stability are not merely data points; they are critical determinants of a compound's ultimate success, influencing everything from bioavailability and therapeutic efficacy to storage conditions and shelf-life.[1][2] Poor aqueous solubility can be a major impediment, limiting oral absorption and complicating the development of parenteral formulations.[3] Similarly, chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.

This guide is structured to provide both the strategic rationale and the detailed, actionable protocols for a comprehensive assessment of this compound.

Solubility Assessment: Beyond a Single Number

Solubility dictates how efficiently a drug can dissolve and be absorbed by the body.[1] We will approach the solubility assessment of this compound in a tiered manner, beginning with a high-throughput kinetic assay suitable for early discovery and progressing to a more definitive thermodynamic equilibrium assay for pre-formulation.[2][4]

Kinetic Solubility Profiling

Kinetic solubility provides a rapid assessment of how readily the compound dissolves from a high-concentration DMSO stock solution into an aqueous medium.[5] This assay is invaluable for early-stage compound screening and for guiding initial structure-activity relationship (SAR) studies.[2] The primary method employed will be a shake-flask protocol with analysis by High-Performance Liquid Chromatography-Ultraviolet detection (HPLC-UV).[6]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: In duplicate, add 10 µL of the 10 mM DMSO stock solution to 990 µL of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a 1.5 mL microcentrifuge tube. This results in a final nominal concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the tubes and place them in a thermomixer set to shake at 850 rpm for 2 hours at 25°C.[7]

-

Phase Separation: After incubation, centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any undissolved precipitate.

-

Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a calibrated HPLC-UV method. The mobile phase should be optimized to ensure good peak shape and retention for this compound.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for pre-formulation development.[4] This is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period.[3][8]

-

Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a glass vial containing 1 mL of the test buffer (e.g., buffers at pH 2.0, 5.0, and 7.4). Ensure enough solid is present to maintain a visible suspension throughout the experiment.

-

Equilibration: Seal the vials and place them on a vial roller or shaker in a temperature-controlled environment (25°C). Allow the suspension to equilibrate for 24 hours.[8]

-

pH Measurement: After equilibration, measure and record the final pH of the suspension.

-

Phase Separation: Filter the suspension through a 0.45 µm PVDF syringe filter to remove all undissolved solids. The first few drops of the filtrate should be discarded to avoid adsorption artifacts.

-

Quantification: Dilute the clear filtrate and analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.

Data Presentation: Expected Solubility Profile

The data from these experiments should be meticulously recorded and presented. Below is a template for summarizing the expected results.

| Solubility Parameter | pH 2.0 Buffer | pH 5.0 Buffer | pH 7.4 (PBS) |

| Kinetic Solubility (µg/mL) | >100 | 75 ± 8 | 55 ± 6 |

| Thermodynamic Solubility (µg/mL) | 95 ± 5 | 60 ± 4 | 40 ± 3 |

Table 1: Hypothetical solubility data for this compound. The higher solubility at lower pH suggests the compound may be a weak base.

Stability Profiling: A Forced Degradation Approach

Stability testing is crucial for identifying degradation pathways and developing stable formulations.[9] Forced degradation studies, as outlined in the ICH Q1A(R2) guideline, are the cornerstone of this effort.[10][11] These studies intentionally stress the compound under more severe conditions than it would typically encounter to accelerate degradation.[11] This allows for the rapid identification of likely degradation products and the development of a stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12] It must be able to separate the intact API from its degradation products and any process-related impurities.[11] A gradient reversed-phase HPLC method with UV detection is the most common approach.[10]

The development process involves screening different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile, methanol), and pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation of all peaks generated during the forced degradation studies.

Forced Degradation Experimental Design

The following stress conditions should be applied to this compound in both solution and solid states. The goal is to achieve 5-20% degradation of the parent compound.[10]

-

Solution State Studies:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.

-

Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60°C for 24-48 hours.

-

Oxidative Degradation: Treat the compound in solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[11]

-

-

Photostability Study:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[1][13] A control sample should be protected from light with aluminum foil.

-

-

Solid-State Thermal Stress:

-

Expose the solid compound to dry heat at 80°C for 7 days.

-

For all studies, samples should be taken at appropriate time points, neutralized if necessary, diluted, and analyzed by the developed stability-indicating HPLC method.

Data Presentation: Expected Forced Degradation Results

The results should clearly indicate the percentage of degradation and the formation of any major degradation products.

| Stress Condition | % Degradation of Parent | Number of Degradants | Observations/Notes |

| 0.1 M HCl, 60°C | 15.2% | 2 | Significant degradation observed. |

| 0.1 M NaOH, 60°C | 8.5% | 1 | Moderately stable to basic conditions. |

| Water, 60°C | < 1% | 0 | Highly stable in neutral solution. |

| 3% H₂O₂, RT | 18.9% | 3 | Susceptible to oxidation. |

| Photolytic (ICH Q1B) | 5.1% | 1 | Minor degradation upon light exposure. |

| Thermal (Solid, 80°C) | < 1% | 0 | Thermally stable in solid form. |

Table 2: Hypothetical forced degradation results for this compound.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the initial, critical assessment of the solubility and stability of this compound. By following these detailed protocols, researchers can generate high-quality, reproducible data that will be instrumental in guiding the subsequent stages of drug development. The hypothetical data presented herein suggests that the compound may be a weakly basic molecule with good thermal stability but potential liabilities related to oxidative degradation and low pH-dependent solubility in the physiological range.

The successful execution of these studies will enable the rational design of formulation strategies to overcome any identified challenges, such as the use of pH adjustment or complexing agents to improve solubility. Furthermore, the stability-indicating method developed will be an indispensable tool for future quality control and long-term stability studies.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

In vitro solubility assays in drug discovery. PubMed. [Link]

-

Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [Link]

-

Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

Sources

- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. questjournals.org [questjournals.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

The Advent of a Fluorinated Pyrimidine: Unearthing the Historical Context and Early Research of 4-Fluoro-6-methylpyrimidin-2-amine

A deep dive into the foundational synthesis and initial scientific explorations of a key fluorinated heterocyclic compound, providing a technical guide for researchers, scientists, and drug development professionals.

Introduction: The Dawn of Pyrimidine Chemistry and the Rise of Fluorine

The story of 4-Fluoro-6-methylpyrimidin-2-amine is not an isolated event but rather a chapter in the much broader narrative of pyrimidine chemistry, a field that has been pivotal in the development of therapeutic agents. The systematic study of pyrimidines, a class of heterocyclic aromatic organic compounds, began in the late 19th century, with the parent compound being first synthesized in 1900.[1] These nitrogen-containing rings are fundamental components of life, forming the backbone of nucleobases in DNA and RNA.

The mid-20th century witnessed a surge of interest in the biological activities of modified pyrimidines. A particularly transformative development was the introduction of fluorine into organic molecules. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offered a powerful tool to modulate the biological activity of parent compounds. This era saw the groundbreaking synthesis of 5-fluorouracil (5-FU), a fluorinated pyrimidine that would become a cornerstone of cancer chemotherapy.[2] It is within this exciting scientific landscape, marked by a burgeoning understanding of pyrimidine biochemistry and the nascent field of organofluorine chemistry, that the early research into this compound took place.

The Precursor Pathway: Foundational Syntheses

The journey to this compound begins with the synthesis of its key precursors. Early chemists laid the groundwork by developing methods to construct the substituted pyrimidine core. A common and historically significant starting point was the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine, also known as 6-methylisocytosine.

Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

One of the classical methods for the synthesis of this hydroxy-pyrimidine involves the condensation of a β-ketoester with an amidine. This foundational reaction pathway provided a reliable route to a variety of substituted pyrimidines.

Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

Materials:

-

Ethyl acetoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Guanidine hydrochloride is added to the sodium ethoxide solution, followed by the dropwise addition of ethyl acetoacetate.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the resulting precipitate is collected by filtration.

-

The precipitate is dissolved in water and acidified with hydrochloric acid to precipitate the 2-amino-4-hydroxy-6-methylpyrimidine.

-

The product is then purified by recrystallization.

Chlorination: Paving the Way for Fluorination

The subsequent and crucial step towards the target molecule involved the conversion of the hydroxyl group to a more reactive chloro group. This was typically achieved through the use of a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

Materials:

-

2-Amino-4-hydroxy-6-methylpyrimidine

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

2-Amino-4-hydroxy-6-methylpyrimidine is treated with an excess of phosphorus oxychloride.

-

The mixture is heated under reflux until the reaction is complete, typically monitored by the disappearance of the starting material.

-

The excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a base (e.g., ammonia or sodium carbonate) to precipitate the 2-amino-4-chloro-6-methylpyrimidine.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization.

The Fluorination Step: A Leap Forward

A plausible early method for the synthesis of this compound would have utilized an alkali metal fluoride, such as potassium fluoride (KF), to displace the chlorine atom. These reactions often required harsh conditions, such as high temperatures and polar aprotic solvents, to facilitate the substitution.

Hypothetical Early Synthesis of this compound

Materials:

-

2-Amino-4-chloro-6-methylpyrimidine

-

Potassium fluoride (anhydrous)

-

A high-boiling polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide)

Procedure:

-

A mixture of 2-amino-4-chloro-6-methylpyrimidine and a molar excess of anhydrous potassium fluoride is suspended in a high-boiling polar aprotic solvent.

-

The reaction mixture is heated to a high temperature (e.g., >150 °C) for an extended period.

-

The progress of the reaction would have been monitored by techniques available at the time, such as melting point determination of isolated samples or thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent.

Early Characterization and Biological Evaluation

The initial characterization of the newly synthesized this compound would have relied on classical analytical techniques. Elemental analysis would have been used to determine the empirical formula, while melting point determination would have served as a criterion for purity. Spectroscopic methods, as they became more widely available, such as infrared (IR) and later nuclear magnetic resonance (NMR) spectroscopy, would have been employed to confirm the structure.

The motivation for synthesizing fluorinated pyrimidines like this compound was undoubtedly driven by the burgeoning field of medicinal chemistry. Following the discovery of the potent anticancer activity of 5-fluorouracil, researchers were actively exploring the biological effects of other fluorinated pyrimidine analogues. It is highly probable that early research on this compound would have involved screening for various biological activities, including:

-

Anticancer activity: Given the success of 5-FU, this would have been a primary area of investigation.

-

Antimicrobial activity: Pyrimidine derivatives have a long history as antimicrobial agents.

-

Enzyme inhibition: The fluorine atom's ability to alter the electronic properties of the pyrimidine ring could lead to the inhibition of key enzymes in metabolic pathways.

While detailed early biological data for this specific compound is scarce in the public domain, the broader research on fluorinated pyrimidines from that era indicates a systematic exploration of their therapeutic potential. For instance, it was noted that the position of the fluorine atom on the pyrimidine ring could have a dramatic effect on biological activity, with 6-fluorouracil showing minimal activity compared to its 5-fluoro counterpart.[2] This highlights the importance of structure-activity relationship studies in the early days of drug discovery.

Conclusion: A Foundation for Future Discovery

The historical context and early research surrounding this compound are emblematic of a transformative period in chemical and biomedical science. The convergence of classical pyrimidine synthesis with the emerging field of organofluorine chemistry opened up new avenues for the design and discovery of novel therapeutic agents. While the specific "eureka" moment for this particular compound may be lost to the annals of early chemical literature, its conceptualization and synthesis were a logical and important step in the exploration of fluorinated pyrimidines. The foundational synthetic methods and the early, albeit likely broad, biological screenings paved the way for the more targeted and sophisticated drug discovery efforts that are commonplace today. The story of this compound serves as a testament to the enduring power of fundamental chemical research in driving innovation in medicine.

References

- Gabriel, S., & Colman, J. (1900). Ueber das Pyrimidin. Berichte der deutschen chemischen Gesellschaft, 33(3), 3666-3670.

- Heidelberger, C., Chaudhuri, N. K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., ... & Scheiner, J. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.

Sources

An In-depth Technical Guide to 4-Fluoro-6-methylpyrimidin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-6-methylpyrimidin-2-amine, a substituted pyrimidine of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document leverages data from closely related analogs to project its chemical properties, synthesis, and potential applications. By examining the established knowledge of similar compounds, this guide offers valuable insights for researchers exploring novel pyrimidine-based scaffolds in drug development.

Nomenclature and Chemical Identity

The nomenclature of substituted pyrimidines can vary. Based on IUPAC naming conventions, the primary designation for the topic compound is This compound .

IUPAC Name

The formal IUPAC name is This compound . This is determined by the alphabetical ordering of the substituents (fluoro, methyl) on the pyrimidine ring, with the amine group at the 2-position being a principal functional group.

Synonyms

Common synonyms may include:

-

2-Amino-4-fluoro-6-methylpyrimidine

Chemical Structure

Figure 1: Chemical structure of this compound.

Physicochemical Properties (Projected)

The physicochemical properties of this compound can be estimated by referencing analogous compounds such as 2-Amino-4-chloro-6-methylpyrimidine. The introduction of a fluorine atom in place of chlorine is expected to influence properties like melting point, boiling point, and solubility.

| Property | Projected Value | Reference Analog |

| Molecular Formula | C₅H₆FN₃ | - |

| Molecular Weight | 127.12 g/mol | - |

| Melting Point | 170-190 °C | 2-Amino-4-chloro-6-methylpyrimidine: 183-186 °C[1] |

| Boiling Point | Not available | - |

| Solubility | Soluble in acetic acid | 2-Amino-4-chloro-6-methylpyrimidine is soluble in acetic acid.[1] |

| Appearance | White to light yellow crystalline solid | Based on similar compounds.[2] |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound would involve the fluorination of a readily available precursor, such as 2-amino-4-hydroxy-6-methylpyrimidine. This approach is analogous to the synthesis of the chloro-derivative from the same starting material.[2][3]

Proposed Synthesis Workflow

Sources

Navigating the Synthesis and Application of Fluorinated Pyrimidines: A Technical Guide Focused on 4-Fluoro-6-methylpyrimidin-2-amine

Introduction: The Rising Prominence of Fluorinated Heterocycles in Drug Discovery

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for enhancing a compound's metabolic stability, binding affinity, and lipophilicity.[1][2] Pyrimidine scaffolds, being integral components of DNA and RNA, are of significant interest in drug development, with applications ranging from anticancer to anti-infective agents.[3] The convergence of these two areas—fluorine chemistry and pyrimidine synthesis—has led to the development of numerous impactful therapeutics. This guide focuses on the synthesis and properties of a key fluorinated building block, 4-Fluoro-6-methylpyrimidin-2-amine, and its crucial precursor, 2-Amino-4-chloro-6-methylpyrimidine. While extensive literature on the final fluoro-product is not abundant, understanding its synthesis from a readily available chloro-analog is a critical and practical approach for researchers in the field.

Core Compound Profiles

A comparative overview of the physicochemical properties of the target compound and its immediate precursor is essential for experimental planning.

| Property | This compound | 2-Amino-4-chloro-6-methylpyrimidine |

| Molecular Formula | C₅H₆FN₃ | C₅H₆ClN₃[4] |

| Molecular Weight | 127.12 g/mol | 143.57 g/mol [4] |

| IUPAC Name | This compound | 4-Chloro-6-methylpyrimidin-2-amine[4] |

| CAS Number | Not readily available | 5600-21-5[4] |

| Physical Form | Expected to be a solid | Solid |

| Melting Point | Not readily available | 183-186 °C[5] |

Synthetic Pathways and Methodologies

The synthesis of this compound is most effectively approached via a two-step process starting from the corresponding hydroxy-pyrimidine. This involves a chlorination reaction followed by a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom.

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

The conversion of the hydroxyl group to a chloro group is a standard transformation that activates the pyrimidine ring for subsequent nucleophilic substitution. The use of phosphorus oxychloride (POCl₃) is a common and effective method for this chlorination.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Amino-4-hydroxy-6-methylpyrimidine (1 equivalent) with phosphorus oxychloride (POCl₃) (approximately 5-10 equivalents). The reaction should be performed in a well-ventilated fume hood.

-

Reaction Execution: The mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cooled in an ice bath and quenched by the slow addition of crushed ice.

-

Neutralization and Isolation: The acidic solution is neutralized to a pH of approximately 8 using a 25% aqueous ammonia solution. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with cold water and can be further purified by recrystallization from 50% ethanol to yield 2-Amino-4-chloro-6-methylpyrimidine.

Step 2: Synthesis of this compound via Halogen Exchange (HALEX) Reaction

The chloro-substituent at the 4-position is an excellent leaving group for nucleophilic substitution by a fluoride ion. This halogen exchange (HALEX) reaction is a powerful method for the introduction of fluorine into heterocyclic systems.

Proposed Experimental Protocol:

-

Reaction Setup: To a solution of 2-Amino-4-chloro-6-methylpyrimidine (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Sulfolane), add a source of fluoride ions, such as spray-dried potassium fluoride (KF) (2-3 equivalents). The use of a phase-transfer catalyst (e.g., a crown ether like 18-crown-6) can enhance the reaction rate.

-